molecular formula C24H15ClF3N5O2S B10877173 2-({4-[2-chloro-5-(trifluoromethyl)phenyl]-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(quinolin-4-yl)acetamide

2-({4-[2-chloro-5-(trifluoromethyl)phenyl]-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(quinolin-4-yl)acetamide

Cat. No.: B10877173
M. Wt: 529.9 g/mol
InChI Key: AYNULLSPCNQDNG-UHFFFAOYSA-N
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Description

2-{[4-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-QUINOLYL)ACETAMIDE is a complex organic compound that features a combination of various functional groups, including a triazole ring, a quinoline moiety, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-QUINOLYL)ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones. The introduction of the trifluoromethyl group can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. The final steps often involve coupling reactions to attach the quinoline moiety and the furan ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[4-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-QUINOLYL)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the aromatic rings.

Scientific Research Applications

2-{[4-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-QUINOLYL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It may serve as a lead compound for the development of new pharmaceuticals.

    Industry: The compound’s unique properties make it useful in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[4-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-QUINOLYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-QUINOLYL)ACETAMIDE
  • **2-{[4-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-QUINOLYL)ACETAMIDE

Uniqueness

The uniqueness of 2-{[4-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-QUINOLYL)ACETAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, for example, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H15ClF3N5O2S

Molecular Weight

529.9 g/mol

IUPAC Name

2-[[4-[2-chloro-5-(trifluoromethyl)phenyl]-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-quinolin-4-ylacetamide

InChI

InChI=1S/C24H15ClF3N5O2S/c25-16-8-7-14(24(26,27)28)12-19(16)33-22(20-6-3-11-35-20)31-32-23(33)36-13-21(34)30-18-9-10-29-17-5-2-1-4-15(17)18/h1-12H,13H2,(H,29,30,34)

InChI Key

AYNULLSPCNQDNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)NC(=O)CSC3=NN=C(N3C4=C(C=CC(=C4)C(F)(F)F)Cl)C5=CC=CO5

Origin of Product

United States

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